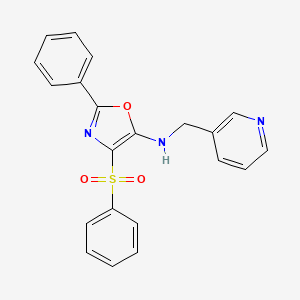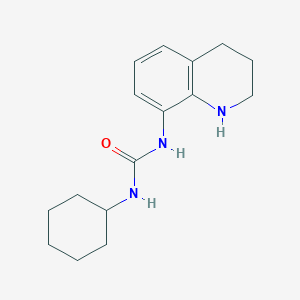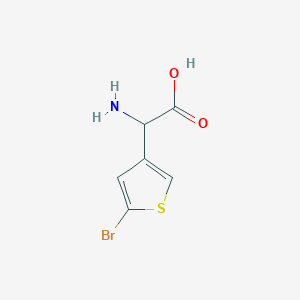
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mecanismo De Acción
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide inhibits GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide increases the levels of GABA, leading to enhanced GABAergic neurotransmission. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This can result in anticonvulsant, anxiolytic, and sedative effects. N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide has also been shown to reduce cocaine and alcohol use disorders in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, the synthesis method is complex and involves the use of hazardous chemicals, making it unsuitable for non-expert researchers.
Direcciones Futuras
1. Further investigation into the potential therapeutic applications of N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
2. Development of safer and more efficient synthesis methods for N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide.
3. Investigation into the long-term effects of N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide on GABAergic neurotransmission and brain function.
4. Development of novel GABA-AT inhibitors with improved pharmacological properties.
5. Investigation into the potential use of N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide as a tool for studying the role of GABA in neurodevelopmental disorders, such as autism and ADHD.
In conclusion, N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide is a potent inhibitor of GABA-AT with potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and long-term effects, as well as to develop safer and more efficient synthesis methods and novel GABA-AT inhibitors.
Métodos De Síntesis
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method is complex and involves the use of hazardous chemicals, making it unsuitable for non-expert researchers.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide can increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. Clinical trials have also shown promising results in reducing cocaine and alcohol use disorders.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O/c20-19(16-6-2-5-11-22-16)9-12-24(13-10-19)14-17(25)23-18(15-21)7-3-1-4-8-18/h2,5-6,11H,1,3-4,7-10,12-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSQJQXRUXZKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCC(CC2)(C3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B2796920.png)
![(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2796921.png)


![N-(3,5-difluorophenyl)-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2796927.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2796930.png)
![1-Isopropyl-3-(5-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2796931.png)

![N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2796934.png)

![2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-methylpropanoic acid](/img/structure/B2796937.png)
